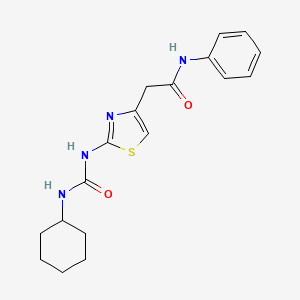![molecular formula C14H19N3OS B2514809 N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide CAS No. 1241309-85-2](/img/structure/B2514809.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique structural components, including a cyano group, a dimethylpropyl chain, and a sulfanylacetamide moiety attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide typically involves multiple steps:
-
Formation of the Cyano Intermediate: : The initial step involves the reaction of a suitable alkyl halide with sodium cyanide to form the cyano intermediate. For instance, 1-bromo-2,2-dimethylpropane can react with sodium cyanide in an aprotic solvent like dimethyl sulfoxide (DMSO) to yield 1-cyano-2,2-dimethylpropane.
-
Synthesis of the Sulfanylacetamide: : The next step involves the synthesis of the sulfanylacetamide moiety. This can be achieved by reacting 5-methyl-2-mercaptopyridine with chloroacetamide in the presence of a base such as potassium carbonate (K2CO3) to form 2-[(5-methylpyridin-2-yl)sulfanyl]acetamide.
-
Coupling Reaction: : The final step is the coupling of the cyano intermediate with the sulfanylacetamide. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the cyano group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the cyano group, where nucleophiles such as amines or alcohols can replace the cyano group.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4 in dry ether, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or primary amines in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Corresponding substituted amides or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may be screened for activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological macromolecules could lead to the development of new pharmaceuticals for treating diseases.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals, agrochemicals, or as a building block for advanced materials.
Mechanism of Action
The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or electrostatic interactions, while the sulfanyl group might engage in covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-chloropyridin-2-yl)sulfanyl]acetamide: Similar structure but with a chlorine atom instead of a methyl group on the pyridine ring.
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)thio]acetamide: Similar structure but with a thioether instead of a sulfanyl group.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and a sulfanylacetamide moiety allows for diverse chemical transformations and interactions with biological targets, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5-methylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)14(4,9-15)17-12(18)8-19-13-6-5-11(3)7-16-13/h5-7,10H,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJAQUVQGLKGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)SCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)
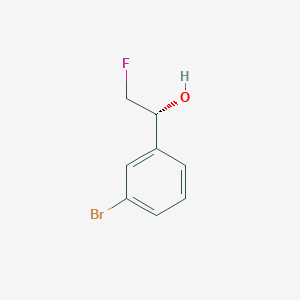
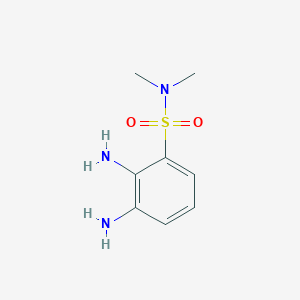

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)
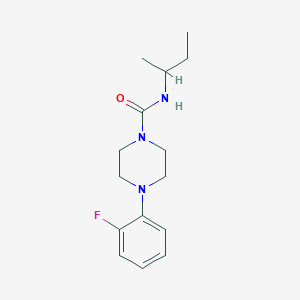

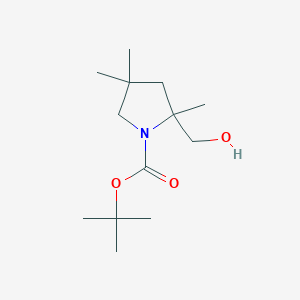
![N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)
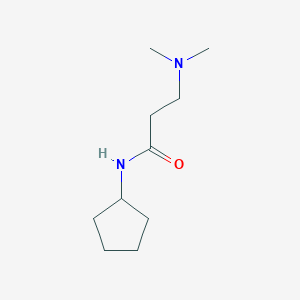
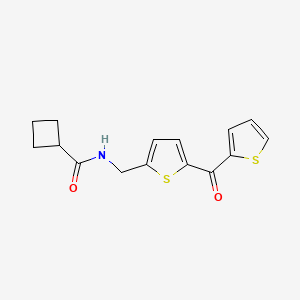
![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
![3-methoxy-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2514747.png)
